Tert-butyl 4-aminobutanoate
Description
Significance in Modern Organic Synthesis
Tert-butyl 4-aminobutanoate serves as a crucial building block in contemporary organic synthesis. Its primary utility lies in its nature as a protected intermediate. The tert-butyl ester group effectively "protects" the carboxylic acid functionality of 4-aminobutanoic acid, allowing the amino group to undergo selective reactions. This protective group enhances the compound's solubility in non-polar solvents, a valuable characteristic for many synthetic procedures.
The amino group of this compound is nucleophilic, meaning it readily reacts with electrophiles to form new chemical bonds. biosynth.com This reactivity is harnessed in the synthesis of more complex molecules. For instance, it is used in the creation of PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules of significant interest in drug discovery. ambeed.com
Historical Context of Aminobutanoate Derivatives in Chemical Science
Aminobutanoate derivatives, in a broader sense, have a rich history in chemical and biological sciences. The parent molecule, 4-aminobutanoic acid, more commonly known as GABA, is a primary inhibitory neurotransmitter in the mammalian central nervous system. While GABA's role is biological, its synthetic derivatives, like this compound, are pivotal in the laboratory.
Historically, the modification of amino acids and their derivatives has been a fundamental strategy in medicinal chemistry to develop new therapeutic agents. solubilityofthings.comwiley.com The esterification of GABA to create compounds like methyl 4-aminobutanoate and this compound allows for different solubility and reactivity profiles, expanding their utility. solubilityofthings.com For example, the methyl ester is noted for its relative polarity and ability to form hydrogen bonds, contributing to its solubility in water. solubilityofthings.com This principle of modifying a parent compound to alter its properties for specific applications is a long-standing practice in chemical science.
Overview of Research Trajectories
Current research involving this compound and its derivatives is diverse and expanding. A significant area of focus is its application as an intermediate in the synthesis of pharmaceuticals. fishersci.ca
Neurological Disorders: Due to its structural similarity to the neurotransmitter GABA, derivatives of this compound are being investigated for their potential as neuroprotective agents. solubilityofthings.com Research has explored their use in developing treatments for conditions such as Alzheimer's disease.
Oncology: In cancer research, this compound has been utilized in the development of dual-modal imaging agents. Furthermore, derivatives of γ-aminobutyric acid are being studied as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme implicated in cancer resistance. scilit.com
Inhibitor Synthesis: this compound is a key component in the synthesis of various enzyme inhibitors, such as those for phospholipase A2.
Materials Science: Research has also extended to modifying natural compounds like resveratrol (B1683913) with GABA esters to create new derivatives with altered physicochemical properties, such as improved water solubility and membrane transport characteristics. wiley.com
The versatility of this compound ensures its continued importance in various fields of chemical research, from fundamental organic synthesis to the development of novel therapeutic agents and materials.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZZOMHBHBURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427241 | |
| Record name | Tert-butyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50479-22-6 | |
| Record name | Tert-butyl 4-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 4 Aminobutanoate
Direct Esterification Approaches
Direct esterification represents a fundamental and widely utilized method for synthesizing esters. In the context of tert-butyl 4-aminobutanoate, this typically involves the reaction of 4-aminobutanoic acid with a tert-butyl source under specific catalytic conditions.
Acid-Catalyzed Esterification of 4-Aminobutanoic Acid
The most conventional method for preparing this compound is through the acid-catalyzed esterification of 4-aminobutanoic acid with tert-butanol. This reaction, a type of Fischer esterification, involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
Optimization of Reaction Conditions and Yields
To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted toward the product side. This is typically achieved by using the alcohol (tert-butanol) in large excess, effectively making it the solvent for the reaction. masterorganicchemistry.com Another critical optimization technique is the continuous removal of water as it is formed, which is often accomplished using a Dean-Stark apparatus.
Table 1: Optimization of Acid-Catalyzed Esterification
| Parameter | Condition | Purpose | Typical Yield (%) |
|---|---|---|---|
| Catalyst | Sulfuric acid or p-toluenesulfonic acid (5–10 mol%) | To protonate the carbonyl and activate the carboxylic acid. | 75–85 |
| Temperature | Reflux conditions (e.g., 80–110°C) | To increase reaction rate. | |
| Water Removal | Dean-Stark apparatus | To shift equilibrium towards product formation. | |
| Reactant Ratio | Large excess of tert-butanol | To act as both reactant and solvent, driving the equilibrium forward. masterorganicchemistry.com | |
| Amino Group | Protection (e.g., with Cbz or Boc groups) | To prevent side reactions and improve purity, though it adds steps. | 70–80 |
Catalytic Synthesis Routes
More recent advancements have led to the development of highly efficient catalytic systems that can overcome some of the limitations of traditional acid catalysis, particularly for substrates like free amino acids which have poor solubility in organic solvents. thieme-connect.com
Mechanism of Catalytic Action and Substrate Scope
The success of the Tf₂NH-catalyzed method lies in its dual function. nii.ac.jp First, Tf₂NH reacts with the amino group of the amino acid to form an ammonium (B1175870) salt. nii.ac.jp This significantly increases the solubility of the amino acid in the organic solvent, tert-butyl acetate. thieme-connect.com Second, Tf₂NH is a very strong acid and acts as an effective catalyst for the esterification reaction itself. nii.ac.jp
This methodology has a broad substrate scope. It is not only applicable to the synthesis of this compound but has also been successfully used for a wide variety of other free amino acids, including those with functional groups like alcohols. organic-chemistry.org Furthermore, it is effective for the tert-butylation of standard carboxylic acids, where only small catalytic quantities (e.g., 2-10 mol%) of Tf₂NH are required to achieve high yields. nii.ac.jp
Table 2: Tf₂NH-Catalyzed Tert-butylation of Various Carboxylic Acids
| Substrate | Catalyst Amount (mol%) | Yield (%) | Reference |
|---|---|---|---|
| A simple carboxylic acid | 2 | 76 | nii.ac.jp |
| Acid with a ketone group | 5 | 79 | nii.ac.jp |
| Acid with a bromide group | 10 | 66 | nii.ac.jp |
Emerging Synthetic Strategies and Green Chemistry Considerations
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. mlsu.ac.in This includes using safer solvents, minimizing hazardous byproducts, and improving energy efficiency by, for example, conducting reactions at ambient temperatures. mlsu.ac.in
The Tf₂NH-catalyzed tert-butylation can be viewed as a greener alternative to some traditional methods. organic-chemistry.org It avoids the use of potentially hazardous reagents like perchloric acid, which has been used in other direct esterification protocols. thieme-connect.com The high efficiency and faster reaction times can lead to reduced energy consumption. organic-chemistry.org
Role As a Versatile Chemical Building Block
Applications in Organic Synthesis
The utility of tert-butyl 4-aminobutanoate in organic synthesis is extensive, primarily due to the orthogonal nature of its functional groups. The primary amine can readily undergo reactions such as acylation, alkylation, and amide bond formation, while the tert-butyl ester remains intact under a wide variety of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org
General Utility as an Organic Building Block
As a fundamental organic building block, this compound provides a four-carbon chain with distinct functionalities at each end. sigmaaldrich.com This arrangement is particularly useful for introducing a flexible spacer or linker into a target molecule. bldpharm.com Its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA) makes it an ideal starting material for the synthesis of GABA analogs, which are crucial for research in neurological processes. wikipedia.org The amino group can be reacted with various activated carboxylic acids to form amide bonds, a fundamental linkage in numerous biologically active molecules and materials. Furthermore, it serves as a precursor in the synthesis of polymers and resins where the amine functionality is exploited for chain extension or cross-linking. csnvchem.com
Intermediate in Complex Reaction Sequences
The compound is frequently employed as a key intermediate in multi-step synthetic pathways. fishersci.ca The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, allowing chemists to perform extensive modifications on the amine portion of the molecule or other remote sites without affecting the carboxyl group. This protection is a critical strategy in the synthesis of complex molecules, preventing unwanted side reactions. For instance, it is used in sequential modifications to create derivatives like 4-amino-2-(substituted methyl)-2-butenoic acids. Once the desired molecular framework is assembled, the tert-butyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the free carboxylic acid for further manipulation or to yield the final product. organic-chemistry.orgfishersci.co.uk This acid-lability contrasts with the stability of other ester types, providing a strategic advantage in complex syntheses. libretexts.org
Integration in Complex Molecule Construction
The distinct reactivity of its two functional groups allows for the programmed and controlled construction of sophisticated molecular architectures. This capability is leveraged in the creation of advanced intermediates and diverse chemical scaffolds for drug discovery and materials science.
Synthesis of Advanced Intermediates
This compound is a precursor for a variety of advanced intermediates used in pharmaceutical development. csnvchem.com Research has demonstrated its use in the synthesis of intermediates for potential antitumor agents and neuroprotective compounds. For example, it can be reacted with other molecules to form intermediates for drugs analogous to lenalidomide. A significant application is in the creation of GABA analogs designed to inhibit the enzyme GABA transaminase (GABA-T). By serving as the foundational structure, various substituents can be introduced through reactions involving the amine group, leading to potent and selective enzyme inhibitors.
Interactive Table: Examples of Molecules Synthesized Using this compound
| Product Class | Synthetic Application | Reference |
| GABA Analogs | Starting material for studying neurological processes. | |
| GABA-T Inhibitors | Precursor for compounds like 4-amino-2-(substituted methyl)-2-butenoic acids. | |
| Pharmaceutical Intermediates | Used in the synthesis of intermediates for antitumor and neuroprotective agents. | |
| Peptidomimetics | Mimics the structure and function of peptides with improved stability. |
Contributions to Diversified Chemical Scaffolds
The structure of this compound is conducive to the generation of diverse chemical scaffolds. It can act as a flexible linker to connect two different molecular entities, a strategy commonly used in the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). bldpharm.com Although not a direct component of every PROTAC, its structural motif—a flexible alkyl chain with a protected acid and a reactive amine—is representative of the linkers used to connect a target protein binder to an E3 ligase ligand. bldpharm.com Furthermore, its application extends to the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. This allows for the exploration of new chemical space in drug discovery.
Utility in Peptide Chemistry
In peptide chemistry, protecting groups are essential to prevent unwanted side reactions during the stepwise assembly of amino acids. The tert-butyl group is a cornerstone of modern peptide synthesis, particularly in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy.
In this approach, the temporary N-terminal protection is provided by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, predominantly those based on tert-butyl alcohol, such as tert-butyl esters (for aspartic and glutamic acid) and tert-butyl ethers (for serine, threonine, and tyrosine). peptide.com The tert-butyl ester of 4-aminobutanoic acid itself can be incorporated as a non-proteinogenic amino acid into a peptide chain.
The success of this strategy relies on the stability of the tert-butyl protecting groups to the mildly basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group at each step of peptide elongation. These tert-butyl groups remain intact throughout the synthesis and are only removed during the final step, when the completed peptide is cleaved from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). thermofisher.com This orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the side chains, which is fundamental to the successful synthesis of complex peptides. organic-chemistry.org
Precursor in Amino Acid and Peptide Derivative Synthesis
The structure of this compound, being a protected form of gamma-aminobutyric acid (GABA), makes it an ideal precursor for the synthesis of GABA analogs and peptidomimetics. nih.gov Researchers leverage this compound as a foundational element to build molecules with potential therapeutic applications, such as enzyme inhibitors.
A notable example is the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids, a class of compounds investigated as potent inhibitors of the enzyme GABA aminotransferase (GABA-T). nih.gov In this multi-step synthesis, the starting material is Cbz-protected this compound. nih.gov The process involves sequential chemical modifications at the alpha-carbon to introduce new functional groups, ultimately yielding the target GABA analogs. nih.gov The tert-butyl ester remains intact throughout these transformations, protecting the carboxyl group, and is presumably removed in a final step to yield the active acid.
Further demonstrating its utility, this compound hydrochloride has been employed as a key intermediate in the synthesis of complex neurochemical probes. nih.gov In the creation of a highly efficient "caged GABA" compound—a molecule designed to release GABA upon light stimulation for neurobiological studies—the hydrochloride salt of this compound is reacted with a dinitroindoline derivative to form a crucial amide bond. nih.govacs.org This reaction highlights the role of the compound's primary amine as a reactive handle for coupling with other molecular fragments.
| Starting Material | Synthetic Target | Significance of Target | Reference |
|---|---|---|---|
| Cbz-protected this compound | 4-Amino-2-(substituted methyl)-2-butenoic acids | Potent competitive inhibitors of GABA aminotransferase (GABA-T). | nih.gov |
| This compound hydrochloride | DNI-CO-GABA (a "caged GABA" compound) | A photo-releasable GABA derivative for advanced neurobiology research. | nih.govacs.org |
Enabling Peptide Synthesis Methodologies
The tert-butyl group is a cornerstone of modern peptide synthesis, specifically in the most widely used strategy: Fmoc/tBu solid-phase peptide synthesis (SPPS). This methodology relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.
In the Fmoc/tBu approach, the temporary N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the beginning of each coupling cycle with a mild base, typically a solution of piperidine in an organic solvent. Conversely, reactive amino acid side chains are protected by acid-labile groups, predominantly those based on the tert-butyl cation. The tert-butyl (tBu) group itself is used to protect the hydroxyl side chains of serine, threonine, and tyrosine as tert-butyl ethers, and the carboxyl side chains of aspartic acid and glutamic acid as tert-butyl esters. These tBu protecting groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved at the end of the synthesis during the final deprotection and cleavage from the solid support, which is accomplished using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).
The use of this compound in synthesis is a direct application of this principle, where its carboxyl group is protected as a tert-butyl ester. This strategy prevents unwanted side reactions and polymerization, ensuring that specific, directed chemical bonds are formed. The widespread success and robustness of the Fmoc/tBu strategy have made it the method of choice for both research and industrial-scale production of synthetic peptides.
| Protecting Group | Functionality Protected | Commonly Protected Amino Acids | Removal Conditions | Lability Class |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino group | All amino acids | ~20% Piperidine in DMF/NMP | Base-labile |
| tBu (tert-butyl) | Hydroxyl group (ether) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | ~95% Trifluoroacetic acid (TFA) | Acid-labile |
| OtBu (tert-butyl ester) | Carboxyl group | Aspartic acid (Asp), Glutamic acid (Glu) | ~95% Trifluoroacetic acid (TFA) | Acid-labile |
| Boc (tert-butyloxycarbonyl) | Amino group (side chain) | Lysine (Lys), Tryptophan (Trp) | ~95% Trifluoroacetic acid (TFA) | Acid-labile |
| Trt (Trityl) | Amide (side chain), Sulfhydryl | Asparagine (Asn), Glutamine (Gln), Cysteine (Cys) | ~95% Trifluoroacetic acid (TFA) | Acid-labile |
Reactivity and Mechanistic Investigations of Tert Butyl 4 Aminobutanoate
Aminobutanoate Functional Group Reactivity
The chemical behavior of tert-butyl 4-aminobutanoate is dictated by the interplay between its primary amine and ester functionalities. These groups can react independently or influence each other's reactivity, allowing for a range of chemical transformations.
The primary amine group is a nucleophilic center and can participate in a variety of common amine reactions, including acylation, alkylation, and reductive amination.
Acylation: The amine can be readily acylated to form amides. For instance, it can react with acylating reagents like di-tert-butyl dicarbonate to yield the corresponding N-Boc protected derivative. This reaction is fundamental in peptide synthesis and other applications where temporary protection of the amine is required. nih.govfishersci.co.uk
Alkylation: The nucleophilic amine can be alkylated, although direct alkylation can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. nih.gov
Reductive Amination: Reductive amination is a highly effective method for forming secondary amines. mdpi.comresearchgate.net This reaction involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. youtube.com This method offers greater control compared to direct alkylation, preventing the formation of tertiary amine byproducts. nih.gov For example, the reaction with aldehydes in the presence of a reducing agent like sodium cyanoborohydride yields the N-alkylated product. fishersci.co.uk
The tert-butyl ester group is not merely a passive component of the molecule; its significant steric bulk influences the reactivity of the nearby primary amine. researchgate.net This phenomenon, often referred to as the "tert-butyl effect," can provide kinetic stabilization and hinder the approach of reactants to adjacent sites. researchgate.netlibretexts.org This steric hindrance can be advantageous in directing reactions to other parts of a molecule or in preventing unwanted side reactions at the amine. libretexts.orgstackexchange.com For example, the bulkiness of the ester can influence the conformational preferences of the molecule, thereby affecting the accessibility of the amine's lone pair of electrons to electrophiles.
Ester Cleavage Mechanisms and Applications
The tert-butyl ester is widely used as a protecting group for carboxylic acids due to its stability under neutral and basic conditions, and its susceptibility to cleavage under acidic conditions.
The most common method for deprotecting a tert-butyl ester is through acid-mediated hydrolysis. fishersci.co.uk Strong acids, such as trifluoroacetic acid (TFA), are frequently employed, often in a solvent like dichloromethane (DCM). researchgate.netrsc.org
The cleavage mechanism proceeds through the protonation of the ester's carbonyl oxygen by the acid. This is followed by the loss of the stable tert-butyl carbocation, which is a key intermediate. commonorganicchemistry.comacsgcipr.org This carbocation can then follow several pathways:
Deprotonation: It can be deprotonated by the anionic conjugate base of the acid (e.g., trifluoroacetate) to form isobutylene gas. stackexchange.comechemi.com
Trapping: It can be trapped by nucleophiles present in the reaction mixture. In the absence of other scavengers, it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate. nih.gov
Alkylation: The highly electrophilic tert-butyl cation can alkylate other nucleophilic sites on the substrate or other molecules in the reaction, leading to undesirable by-products. acsgcipr.orgnih.gov To prevent this, "scavengers" like triethylsilane or thiophenol are often added to the reaction mixture to trap the carbocation. nih.gov
| Reagent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | Typically used in a 1:1 mixture with Dichloromethane (DCM) at room temperature. rsc.org | Efficient cleavage of the tert-butyl ester to the carboxylic acid. |
| Hydrochloric Acid (HCl) | Used as a concentrated aqueous solution or in an organic solvent. fishersci.co.uk | Effective deprotection, yielding the carboxylic acid hydrochloride salt. |
| Phosphoric Acid (H₃PO₄) | Aqueous phosphoric acid can be used as a mild and environmentally benign reagent. organic-chemistry.org | Selective deprotection of tert-butyl esters. |
This table summarizes common reagents for the acid-mediated cleavage of tert-butyl esters.
In complex syntheses, it is often necessary to selectively remove one protecting group while leaving others intact. This is known as an orthogonal strategy. thieme-connect.dersc.org A significant challenge arises when a molecule contains both a tert-butyl ester and an N-Boc (tert-butoxycarbonyl) group, as both are labile under standard acidic conditions (e.g., TFA). organic-chemistry.orgthieme-connect.com
However, methods have been developed to selectively cleave the tert-butyl ester in the presence of an N-Boc group. These strategies often employ Lewis acids or other specific reagent systems that differentiate between the two functional groups. organic-chemistry.orgresearchgate.net
| Reagent System | Conditions | Key Feature |
| Cerium(III) chloride (CeCl₃·7H₂O) and Sodium Iodide (NaI) | Refluxing in acetonitrile. organic-chemistry.orgacs.orgthieme-connect.com | Reverses the usual selectivity, cleaving the tert-butyl ester while preserving the N-Boc group. thieme-connect.com |
| Zinc Bromide (ZnBr₂) | In a solvent like dichloromethane (DCM). researchgate.net | Allows for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-labile amine protecting groups. researchgate.net |
This table presents examples of orthogonal deprotection strategies for tert-butyl esters.
Reactions Involving Organometallic Reagents
Organometallic reagents, such as organolithium compounds, are highly reactive nucleophiles and strong bases. mt.comwikipedia.org Their reaction with this compound is characterized by two potential reaction sites: the acidic proton of the primary amine and the electrophilic carbonyl carbon of the ester.
Due to their extraordinary basicity, organolithium reagents (like n-butyllithium or tert-butyllithium) will readily deprotonate the primary amine in an acid-base reaction. nih.govfishersci.fr This is typically the first and fastest reaction to occur.
Catalytic Transformations
Catalytic Hydrogenation
Catalytic hydrogenation is a process that typically involves the addition of hydrogen across double or triple bonds in a molecule, facilitated by a metal catalyst. In the context of this compound, the molecule is saturated and lacks the typical functional groups, such as alkenes or alkynes, that are readily reduced under standard catalytic hydrogenation conditions. The tert-butyl ester group is generally resistant to hydrogenation, requiring harsh conditions that would likely lead to the cleavage of the ester bond through hydrogenolysis. Research on the hydrogenation of unsaturated tert-butyl esters indicates that while the double bonds can be reduced, the ester group itself remains intact under specific catalytic systems. researchgate.net Therefore, under typical catalytic hydrogenation conditions, this compound is expected to be largely unreactive.
Complex Metal Hydride Reductions
Complex metal hydrides are potent reducing agents capable of reducing a wide array of functional groups. The reactivity of this compound towards these reagents is primarily centered on its ester functionality.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.comorganic-chemistry.org It is expected that the reaction of this compound with LiAlH₄ would lead to the reduction of the tert-butyl ester to the corresponding primary alcohol, 4-amino-1-butanol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com
Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a milder reducing agent. masterorganicchemistry.com It is generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.com Consequently, treatment of this compound with NaBH₄ is not expected to result in the reduction of the ester group. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This difference in reactivity allows for the selective reduction of other functional groups, such as ketones or aldehydes, in the presence of an ester.
Reduction of this compound with Complex Metal Hydrides
| Reagent | Expected Product | Reactivity |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 4-amino-1-butanol | High |
Palladium-Catalyzed Reactions
Palladium catalysts are pivotal in forming carbon-carbon and carbon-heteroatom bonds. The amino group in this compound can act as a nucleophile in various palladium-catalyzed cross-coupling reactions, most notably in aminocarbonylation reactions for the synthesis of amides. organic-chemistry.orgnih.govd-nb.info In a typical aminocarbonylation reaction, an aryl or vinyl halide is treated with carbon monoxide, an amine, and a palladium catalyst to yield an amide. organic-chemistry.org In this scenario, this compound would provide the amine component, leading to the formation of a new amide bond. The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by CO insertion and subsequent nucleophilic attack by the amine.
Specialized Acylation and Amidation Reactions
Carbodiimide-Mediated Acylations
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely used as coupling agents to facilitate the formation of amide bonds between a carboxylic acid and an amine. thermofisher.com These reagents are considered "zero-length" crosslinkers as no part of the carbodiimide molecule is incorporated into the final product. thermofisher.com The primary amine of this compound can readily participate in such reactions. The carbodiimide activates the carboxyl group of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of this compound, resulting in the formation of a stable amide bond.
Vilsmeier Reagent Applications
The Vilsmeier reagent, typically a mixture of a substituted amide like dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is primarily used for the formylation of electron-rich aromatic compounds. researchgate.net However, it can also react with other nucleophiles. While the primary application is not with simple alkyl amines, the Vilsmeier reagent can react with primary amines to form formamidinium salts. In the case of this compound, the reaction with the Vilsmeier reagent could potentially lead to the formation of an N-formyl derivative or a more complex formamidinium species, depending on the reaction conditions.
Table of Compounds
| Compound Name |
|---|
| 4-amino-1-butanol |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Dicyclohexylcarbodiimide (DCC) |
| Dimethylformamide (DMF) |
| Lithium Aluminum Hydride |
| Palladium |
| Phosphorus oxychloride |
| Sodium Borohydride |
Amidation Reactions
Amidation, the formation of an amide bond, is a cornerstone of peptide synthesis and medicinal chemistry. The primary amine of this compound serves as a nucleophile, reacting with carboxylic acids or their activated derivatives to form amides.
Detailed Research Findings: The formation of an amide bond between a carboxylic acid and this compound typically requires the activation of the carboxylic acid to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. This is commonly achieved using peptide coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are frequently used, often with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve efficiency.
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient activators that generate reactive esters in situ. researchgate.net HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is particularly effective for sterically hindered couplings.
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-isourea (with carbodiimides) or an active ester (with onium salts). This intermediate is then rapidly attacked by the amine of this compound to yield the amide product. A tertiary base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to neutralize the acid formed and to ensure the primary amine remains deprotonated and nucleophilic.
| Carboxylic Acid | Amine Component | Coupling Reagent/Additive | Base | Solvent | Product | Yield (%) |
| N-Boc-Alanine | This compound | HATU/HOAt | DIPEA | DMF | Tert-butyl 4-(N-Boc-alanylamino)butanoate | >90 |
| Benzoic Acid | This compound | DCC/HOBt | NMM | CH₂Cl₂ | Tert-butyl 4-benzamidobutanoate | ~85-95 |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. The tert-butyl ester of this compound can, in principle, be converted to other esters, such as methyl or ethyl esters, through this reaction.
Detailed Research Findings: While specific literature examples detailing the transesterification of this compound are not readily available, the reaction generally proceeds under either acidic or basic conditions. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions (e.g., H₂SO₄ in excess methanol), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. youtube.com The new alcohol (e.g., methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, tert-butanol is eliminated, and deprotonation of the new carbonyl yields the transesterified product (e.g., methyl 4-aminobutanoate). The reaction is an equilibrium process, and a large excess of the new alcohol is required to drive it to completion. masterorganicchemistry.comyoutube.com
Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as sodium methoxide in methanol, directly attacks the ester carbonyl. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the tert-butoxide leaving group to form the new ester. This process is also reversible.
The stability of the tert-butyl carbocation makes the tert-butyl ester particularly susceptible to acid-catalyzed cleavage, which can be a competing reaction pathway.
Reductive Amination Protocols
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine. nih.gov this compound can act as the amine component to be N-alkylated.
Detailed Research Findings: The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of the amine and the carbonyl compound. This intermediate is then reduced in situ to the corresponding amine. A key challenge when using γ-amino esters like this compound is the potential for an intramolecular side reaction, where the newly formed secondary amine attacks the ester carbonyl, leading to reductive lactamization to form a γ-lactam (pyrrolidinone). nih.gov
To circumvent side reactions like overalkylation and lactamization, specific reducing agents and reaction conditions are employed. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a particularly mild and selective reducing agent that is highly effective for this transformation. mdpi.comwikipedia.org It is capable of reducing the intermediate iminium ion faster than it reduces the starting aldehyde or ketone, which is crucial for a successful one-pot reaction. nih.gov The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). mdpi.com For slow reactions involving less reactive ketones, a catalytic amount of acetic acid can be added. nih.gov
An effective one-pot strategy involves a tandem direct reductive amination followed by N-Boc protection, which prevents the undesired lactamization of the resulting secondary amino ester. nih.gov
| Carbonyl Compound | Amine Component | Reducing Agent | Solvent | Product | Yield (%) |
| Benzaldehyde | This compound | NaBH(OAc)₃ | DCE | Tert-butyl 4-(benzylamino)butanoate | ~80-90 |
| Cyclohexanone | This compound | NaBH(OAc)₃ / AcOH (cat.) | DCE | Tert-butyl 4-(cyclohexylamino)butanoate | ~75-85 |
| Isobutyraldehyde | This compound | NaBH(OAc)₃ | THF | Tert-butyl 4-(isobutylamino)butanoate | ~80-90 |
Other Named Reactions and Their Relevance
Chan-Lam Coupling Reaction
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between an aryl boronic acid and an amine or alcohol. organic-chemistry.org This reaction provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination for the synthesis of N-aryl amines.
Detailed Research Findings: In this reaction, this compound can serve as the amine nucleophile to be coupled with various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), and often requires a base (e.g., pyridine, triethylamine, or an inorganic base) and an oxidant, which can be atmospheric oxygen. organic-chemistry.org The reaction can often be performed under mild conditions, at room temperature and open to the air.
The proposed mechanism involves the formation of a copper(II)-amine complex, followed by transmetalation with the aryl boronic acid to generate a copper(II)-aryl-amide intermediate. This species can then undergo reductive elimination to form the desired C-N bond and a copper(0) species, which is re-oxidized to copper(II) to complete the catalytic cycle. An alternative pathway involves oxidation to a Cu(III) intermediate before reductive elimination.
| Aryl Boronic Acid | Amine Component | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic Acid | This compound | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Tert-butyl 4-(phenylamino)butanoate | ~70-85 |
| 4-Methoxyphenylboronic Acid | This compound | Cu(OAc)₂ | Et₃N | Toluene | Tert-butyl 4-((4-methoxyphenyl)amino)butanoate | ~65-80 |
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a method of reductive amination that uses formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source (if ammonia (B1221849) is used). wikipedia.org When a primary or secondary amine is used as a starting material, the reaction results in N-alkylation or N-formylation.
Detailed Research Findings: This reaction traditionally requires high temperatures (120-185 °C). wikipedia.org The mechanism involves the formation of an iminium ion from the amine and a carbonyl compound (e.g., formaldehyde for N-methylation), which is then reduced by formic acid via a hydride transfer, releasing carbon dioxide. nih.gov
For a substrate like this compound, the Leuckart-Wallach reaction is not a primary method for its synthesis but could theoretically be used for its N-alkylation. For example, heating with formic acid and formaldehyde would be expected to yield the N,N-dimethylated product. However, the harsh reaction conditions and the presence of formic acid pose significant risks of side reactions, including:
N-formylation: The amine can react with formic acid to form an N-formyl derivative, which is often the primary product if formamide is used. mdpi.com
Ester Hydrolysis: The acidic, high-temperature conditions could lead to the hydrolysis of the tert-butyl ester.
Due to these potential side reactions and the availability of milder, more selective methods for N-alkylation (such as the reductive amination with NaBH(OAc)₃), the Leuckart-Wallach reaction is of limited relevance and practicality for the selective modification of this compound. mdpi.com
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (often an enolizable ketone or aldehyde), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. thermofisher.com
Detailed Research Findings: In this reaction, this compound can act as the primary amine component. The reaction is typically acid-catalyzed. The mechanism begins with the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the reaction between formaldehyde and this compound. wikipedia.org Simultaneously, the ketone (e.g., acetophenone) tautomerizes to its enol form under acidic conditions. The enol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the final β-amino-ketone product after deprotonation. wikipedia.org
Mannich bases are valuable synthetic intermediates. For example, they can be reduced to form 1,3-amino alcohols or undergo elimination to produce α,β-unsaturated carbonyl compounds. thermofisher.com
| Ketone (Enolizable) | Aldehyde | Amine Component | Catalyst | Product | Yield (%) |
| Acetophenone | Formaldehyde | This compound | HCl | Tert-butyl 4-((3-oxo-3-phenylpropyl)amino)butanoate | ~60-75 |
| Cyclohexanone | Formaldehyde | This compound | HCl | Tert-butyl 4-(((2-oxocyclohexyl)methyl)amino)butanoate | ~60-70 |
Petasis Reaction
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. researchgate.net Given that this compound is a primary amine, it is expected to readily participate in this transformation.
The reaction mechanism is initiated by the condensation of the amine, this compound, with a carbonyl compound, typically an aldehyde or a ketone, to form an iminium ion in situ. This is followed by the addition of the organoboronic acid to the iminium ion. A key feature of the Petasis reaction is its tolerance of a wide range of functional groups, including esters like the tert-butyl group present in the target molecule. wikipedia.org
In a hypothetical Petasis reaction involving this compound, an aldehyde (e.g., formaldehyde), and a vinylboronic acid, the expected product would be a γ-amino acid derivative with a vinyl substituent on the nitrogen atom. The general scheme for this reaction is presented below:
Scheme 1: Hypothetical Petasis Reaction of this compound
The reaction conditions for the Petasis reaction are generally mild, often proceeding at room temperature in solvents such as dichloromethane or ethanol. The versatility of the Petasis reaction allows for the synthesis of a diverse library of compounds by varying the aldehyde and the organoboronic acid components. For instance, using glyoxylic acid as the carbonyl component can lead to the formation of unnatural α-amino acids. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product Class |
| This compound | Formaldehyde | Phenylboronic acid | N-benzyl-tert-butyl 4-aminobutanoate derivative |
| This compound | Glyoxylic acid | (E)-Styrylboronic acid | α-Aryl-γ-amino acid derivative |
| This compound | Benzaldehyde | 2-Furylboronic acid | N-(phenyl(2-furyl)methyl)-tert-butyl 4-aminobutanoate |
Table 1: Potential Products from the Petasis Reaction of this compound
Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, which yields a bis-amide. nih.gov As a primary amine, this compound is a suitable component for the Ugi reaction. The reaction is known for its high atom economy and the ability to generate complex, peptide-like molecules in a single step. acs.org
The mechanism of the Ugi reaction is thought to begin with the formation of an imine from the amine (this compound) and the carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion. The isocyanide adds to the iminium ion, followed by a nucleophilic attack of the carboxylate anion. The final step is an irreversible Mumm rearrangement to give the stable α-acylamino amide product. nih.gov
A hypothetical Ugi reaction with this compound could involve an aldehyde (e.g., isobutyraldehyde), an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid). The resulting product would be a complex dipeptide-like molecule incorporating all four components.
Scheme 2: Hypothetical Ugi Reaction of this compound
The Ugi reaction is typically carried out in polar solvents like methanol or ethanol and is often complete within minutes to hours at room temperature. nih.gov The structural diversity of the products can be vast, depending on the choice of the four starting materials. The tert-butyl ester of the starting material is expected to be stable under the neutral to slightly acidic conditions of the Ugi reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Expected Product Class |
| This compound | Isobutyraldehyde | Tert-butyl isocyanide | Acetic acid | Dipeptide-like molecule |
| This compound | Benzaldehyde | Cyclohexyl isocyanide | Benzoic acid | N-acyl, N-alkylated γ-amino acid amide |
| This compound | Formaldehyde | Benzyl isocyanide | Formic acid | Complex amide derivative |
Table 2: Potential Products from the Ugi Reaction of this compound
Advanced Applications in Asymmetric Synthesis
Chiral Amine Synthesis through Derivatives
Chiral amines are ubiquitous structural motifs in a vast array of bioactive molecules and pharmaceutical agents. nih.govsigmaaldrich.com The asymmetric synthesis of these compounds is therefore of fundamental importance. iupac.org Methodologies that transform simple starting materials into complex chiral amines are highly sought after.
Tert-butyl 4-aminobutanoate can be derivatized to serve as a precursor in the asymmetric synthesis of more complex chiral amines. The primary amino group can be transformed into a wide range of functionalities, which can then be subjected to stereoselective reactions. For instance, oxidation of the amino group or modification of the carbon backbone can yield prochiral intermediates, such as ketones or imines. These intermediates can then be converted to chiral amines using established asymmetric methodologies. The tert-butyl ester group provides a robust protecting group for the carboxylic acid functionality, stable to many reaction conditions, which can be removed in a later synthetic step. researchgate.net
One of the most powerful strategies for asymmetric amine synthesis involves the use of chiral auxiliaries. rsc.org tert-Butanesulfinamide, often referred to as the Ellman auxiliary, has emerged as a particularly versatile and effective chiral reagent for this purpose. nih.govnih.govwikipedia.org This methodology typically involves three key steps:
Condensation: A prochiral aldehyde or ketone is condensed with enantiomerically pure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. researchgate.netnih.gov This condensation proceeds in high yield for a wide variety of carbonyl compounds. nih.govharvard.edu
Diastereoselective Nucleophilic Addition: The resulting sulfinyl imine is then treated with a nucleophile (e.g., Grignard reagents, organolithium compounds). wikipedia.orgharvard.edu The chiral tert-butanesulfinyl group acts as a powerful stereodirecting group, guiding the nucleophile to attack one face of the C=N double bond preferentially, thereby creating a new stereocenter with high diastereoselectivity. rsc.orgwikipedia.org
Auxiliary Cleavage: The sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine, often as its hydrochloride salt. researchgate.netwikipedia.org
Catalytic Asymmetric Reactions
Michael Reactions with Chiral Quaternary Ammonium (B1175870) Salts
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the creation of chiral compounds. While the direct use of this compound as a nucleophile in this context is not extensively documented in readily available literature, its derivatives are employed in reactions catalyzed by chiral quaternary ammonium salts, which act as phase-transfer catalysts. These catalysts are instrumental in creating a chiral environment that directs the stereochemical outcome of the reaction.
In a relevant study, the Schiff base derived from tert-butyl glycinate, a structurally similar compound, undergoes asymmetric 1,4-conjugated addition to α,β-unsaturated esters. This reaction is facilitated by a chiral pyridoxal (B1214274) catalyst and a base, leading to the formation of γ-amino esters. This process highlights the potential for derivatives of this compound to participate in analogous stereoselective additions.
The general mechanism involves the deprotonation of the α-carbon of a this compound derivative, often after conversion to a more acidic species like a Schiff base, to form a nucleophilic enolate. This enolate then adds to a Michael acceptor, such as an α,β-unsaturated ketone or ester. The chiral quaternary ammonium salt forms an ion pair with the enolate, effectively shielding one face of the nucleophile and directing the attack on the Michael acceptor to the other face, thus inducing enantioselectivity.
| Catalyst Type | Michael Acceptor | Product Type | Enantiomeric Excess (ee) |
| Chiral Quaternary Ammonium Salt | α,β-Unsaturated Ester | Chiral γ-Amino Acid Derivative | Moderate to High |
| Chiral Quaternary Ammonium Salt | α,β-Unsaturated Ketone | Chiral γ-Amino Ketone | Moderate to High |
This table represents typical outcomes for asymmetric Michael reactions involving similar substrates under chiral phase-transfer catalysis, illustrating the potential for this compound derivatives.
Nickel-Catalyzed Enantioconvergent Substitutions
Nickel-catalyzed enantioconvergent substitutions have emerged as a cutting-edge strategy for the synthesis of enantioenriched compounds from racemic starting materials. While specific examples detailing the direct use of racemic this compound in such reactions are not prominently reported, the principles of this methodology can be applied to its derivatives. This approach is particularly valuable for transforming a racemic mixture of a substituted this compound derivative into a single enantiomer of a desired product.
The fundamental concept of an enantioconvergent substitution involves a catalytic cycle where a chiral nickel catalyst preferentially reacts with one enantiomer of the racemic starting material or, more commonly, reacts with both enantiomers at different rates through a process that allows for their interconversion. This dynamic kinetic resolution or related mechanisms ultimately funnel the racemic starting material into a single, highly enantioenriched product.
For instance, a racemic α-halo derivative of this compound could potentially undergo a nickel-catalyzed cross-coupling reaction with an organometallic reagent. A chiral ligand coordinated to the nickel center would control the stereochemistry of the product, leading to a high enantiomeric excess of the desired substituted γ-amino acid derivative. The success of such reactions is highly dependent on the nature of the chiral ligand, the nickel precursor, and the reaction conditions.
| Racemic Substrate | Coupling Partner | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |
| α-Bromo-tert-butyl 4-aminobutanoate derivative | Arylboronic acid | Chiral Phosphine Ligand | α-Aryl-γ-amino acid derivative | Potentially High |
| α-Chloro-tert-butyl 4-aminobutanoate derivative | Alkyl Grignard reagent | Chiral Bis(oxazoline) Ligand | α-Alkyl-γ-amino acid derivative | Potentially High |
This table illustrates the potential application of nickel-catalyzed enantioconvergent substitutions to derivatives of this compound, based on established methodologies with similar substrates.
Derivatization Strategies and Analytical Techniques in Research
Functionalization for Enhanced Research Utility
Functionalization of tert-butyl 4-aminobutanoate is a key strategy to enhance its utility. By chemically modifying its structure, researchers can introduce new properties, enabling its use in a wider array of applications, from probing molecular interactions to improving analytical detection.
The tert-butyl group within the compound is itself an exceptional reporter group for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Comprising nine chemically equivalent protons, the tert-butyl moiety generates a sharp, intense, and easily identifiable singlet in a ¹H NMR spectrum. nih.gov This strong signal allows for sensitive detection even at low concentrations. nih.gov
In biochemical research, the primary amine of this compound serves as a chemical handle to attach this "tag" to larger biomolecules, such as proteins. Once attached, the distinctive signal of the tert-butyl group can be used as a probe to study the structure, dynamics, and interactions of these macromolecules in solution. nih.govresearchgate.net This approach is particularly valuable for studying large protein complexes that are challenging to analyze with conventional NMR techniques. nih.gov The high mobility retained by the tert-butyl group, even when linked to a large protein, ensures that its NMR signal remains sharp and observable. nih.gov
The primary amine of this compound is readily derivatized to enhance its detectability in chromatographic and mass spectrometric analyses. A common strategy is carbamoyl (B1232498) derivatization, often employed for amino acids and other amino-containing compounds. One widely used reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
AQC reacts with the primary amine of this compound to form a stable, highly fluorescent urea (B33335) derivative. This derivatization offers several analytical advantages:
Enhanced Hydrophobicity: The addition of the bulky aminoquinolyl group increases the molecule's hydrophobicity, leading to better retention and separation on reversed-phase liquid chromatography columns. mdpi.com
Improved Ionization: The tag can improve the compound's ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to greater sensitivity. mdpi.com
Facilitated Detection: The derivatized product can be detected by both fluorescence and mass spectrometry, providing robust and sensitive quantification.
This strategy is a cornerstone of targeted metabolomics, enabling the precise measurement of amino-containing compounds in complex biological samples. mdpi.com
Spectroscopic and Chromatographic Characterization in Research
A suite of sophisticated analytical techniques is employed to characterize this compound and its derivatives, confirming their identity, purity, and quantity in research settings.
NMR spectroscopy is a primary tool for the structural elucidation of this compound. The ¹H NMR spectrum provides unambiguous signals corresponding to the different proton environments in the molecule. The most prominent feature is the singlet from the nine equivalent protons of the tert-butyl group. nih.gov Furthermore, ¹³C NMR provides complementary information about the carbon skeleton. As a research tool, the tert-butyl group's signal is often used as a sensitive probe to monitor chemical reactions and molecular interactions, as its chemical shift can be influenced by changes in the local electronic environment. nih.govresearchgate.net
| Proton Environment | Typical ¹H NMR Chemical Shift (ppm) | Signal Multiplicity |
| (CH₃)₃C- | ~1.45 | Singlet (s) |
| -CH₂-CH₂-COO- | ~1.80 | Multiplet (m) |
| -CH₂-COO- | ~2.30 | Triplet (t) |
| -CH₂-NH₂ | ~2.75 | Triplet (t) |
| -NH₂ | Variable | Broad Singlet (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating the compound from complex mixtures and quantifying it with high sensitivity and specificity. rsc.org
In a typical LC-MS analysis, the compound is first ionized, commonly using electrospray ionization (ESI), which generates a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer. For more detailed structural information, tandem mass spectrometry (MS/MS) is used. In this technique, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed to confirm the molecular structure. This method is crucial for identifying the compound in complex matrices like biological fluids. lcms.cz
HPLC and UPLC are the cornerstone chromatographic techniques for the separation, purification, and quantification of this compound in research. rjptonline.org These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
UPLC represents a significant advancement over traditional HPLC, offering dramatic improvements in speed, resolution, and sensitivity. nih.govresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures. researchgate.net The result is faster analysis times, often by a factor of up to ten, and sharper, more resolved peaks, which allows for better separation from impurities and more accurate quantification. rjptonline.org These high-throughput capabilities make UPLC particularly well-suited for applications like metabolomics screening and quality control in pharmaceutical development. nih.govresearchgate.net
| Parameter | Conventional HPLC | UPLC | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution nih.gov |
| Operating Pressure | 40-60 MPa (6,000 psi) | Up to 100 MPa (15,000 psi) | Faster flow rates and analysis times researchgate.net |
| Analysis Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-3 min) | Increased sample throughput rjptonline.org |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact researchgate.net |
| Sensitivity | Good | Excellent | Narrower peaks lead to higher signal-to-noise ratio |
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives
The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step. This is because the primary amine group (-NH2) imparts polarity to the molecule, which can lead to poor chromatographic peak shape, adsorption on the GC column, and thermal instability, making direct analysis challenging. sigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. gcms.czobrnutafaza.hr The primary target for derivatization in this compound is the active hydrogen of the primary amine group. Common strategies include silylation and acylation. gcms.czobrnutafaza.hr
Research into the analysis of analogous compounds, such as γ-aminobutyric acid (GABA) and other amino acids, provides the framework for derivatizing this compound. sigmaaldrich.comresearchgate.net The goal is to replace the active hydrogen on the nitrogen atom with a nonpolar moiety. sigmaaldrich.com
Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, including amines, alcohols, and carboxylic acids. obrnutafaza.hr The process involves replacing the active hydrogen with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (tBDMS) group. obrnutafaza.hr For GC-MS applications, tBDMS derivatives are particularly advantageous. chemcoplus.co.jp
The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is highly effective for creating tBDMS derivatives. nih.govmdpi.com It reacts with the primary amine of this compound to form a more volatile and thermally stable tBDMS-derivative. obrnutafaza.hr A key advantage of tBDMS derivatives is their stability; they are approximately 10,000 times more stable against hydrolysis compared to their TMS counterparts, which is beneficial during sample preparation. obrnutafaza.hrchemcoplus.co.jp
In mass spectrometry, tBDMS derivatives yield characteristic and easily interpretable mass spectra. obrnutafaza.hr Under electron ionization (EI), they often produce a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]⁺), which is valuable for selected ion monitoring (SIM) and structural confirmation. mdpi.com The use of ammonia (B1221849) as a reagent gas in positive chemical ionization (PCI) can yield strong protonated molecular ions ([MH]⁺) with minimal fragmentation, which enhances sensitivity and specificity. nih.govnorthwestern.edu
Acylation
Acylation is another effective strategy for derivatizing primary amines. This method involves the introduction of an acyl group, typically using perfluorinated anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). gcms.cznih.gov These reagents react with the amine group to form stable, highly volatile perfluoroacyl amide derivatives. nih.govmdpi.com
This type of derivatization is often part of a two-step process, especially for free amino acids, where the carboxylic acid group is first esterified. nih.govmdpi.com In the case of this compound, the carboxyl group is already protected by the tert-butyl ester, so a single acylation step to derivatize the amine group would be sufficient. The resulting fluorinated derivatives are highly electronegative, which can significantly enhance detection sensitivity, particularly when using an electron capture detector (ECD), though they are also readily analyzed by mass spectrometry. gcms.cz
The table below summarizes common derivatization strategies applicable to this compound for GC-MS analysis.
Applications in Pharmaceutical and Medicinal Chemistry Research
Role as Pharmaceutical Intermediate
As a key intermediate, tert-butyl 4-aminobutanoate serves as a foundational component for the construction of a diverse range of pharmaceutically relevant structures, from peptide derivatives to analogues of active pharmaceutical ingredients (APIs).
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound functions as a crucial precursor in the synthesis of various APIs. Its structure is particularly valuable as a starting material for creating analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The compound's utility extends to the synthesis of more complex molecules, including intermediates for potential antitumor and neuroprotective agents. For instance, it can be chemically modified to form intermediates for drugs that are structurally analogous to lenalidomide, a medication used in cancer therapy.
Integration in Drug Synthesis Pathways
The integration of this compound into drug synthesis pathways is largely facilitated by the presence of the tert-butyl ester group. This bulky group serves as an effective protecting group for the carboxylic acid functionality. In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting during a chemical transformation performed on another part of the molecule. jocpr.com
The tert-butyl group is acid-labile, meaning it can be removed under acidic conditions, but is stable to bases and many other reagents. wikipedia.org This characteristic is highly advantageous in multi-step syntheses. It allows chemists to perform reactions on the free amino group, such as forming amide bonds, without affecting the carboxylic acid. Once the desired modifications are complete, the tert-butyl group can be selectively removed to reveal the free carboxylic acid, a critical step in the final stages of synthesizing many APIs. wikipedia.org This strategy is fundamental in modern peptide synthesis, particularly in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. Furthermore, its application leads to the creation of peptidomimetics, which are compounds designed to mimic peptides but with improved stability and bioavailability.
Contributions to Drug Discovery and Development
The compound is instrumental in the early stages of drug discovery, enabling the exploration of new therapeutic targets and the development of novel molecular structures with potential medicinal applications.
Research in Cancer Therapeutics and Related Agents
In the field of oncology, this compound is utilized as a building block for synthesizing novel compounds with potential anticancer activity. Research has demonstrated its use in creating intermediates for various antitumor agents. For example, derivatives of GABA, which can be synthesized from this compound, are being investigated as a chemical class of inhibitors for branched-chain amino acid aminotransferase 1 (BCAT1). nih.gov BCAT1 is an enzyme that is highly expressed in a range of cancers and is implicated in tumor growth and resistance, making it a promising therapeutic target. nih.gov Additionally, tert-butyl ester prodrugs of certain amino acid amides have been synthesized and evaluated for their ability to suppress the growth of various cancer cell lines, including breast cancer, glioblastoma, and head and neck cancer. nih.govnih.govolemiss.edu
| Application Area | Role of this compound | Therapeutic Target/Approach | Reference |
|---|---|---|---|
| Antitumor Agent Synthesis | Building block for intermediates | General synthesis of potential anticancer compounds | |
| BCAT1 Inhibition | Precursor for GABA derivatives | Targeting cancer cell metabolism and resistance | nih.gov |
| Prodrug Development | Component of amino acid amide prodrugs | Suppressing growth of breast, glioblastoma, and head/neck cancer cells | nih.govolemiss.edu |
Neurotransmitter Analogue Research (GABA-related structures)
Due to its direct structural similarity to GABA (4-aminobutanoic acid), this compound is an ideal starting material for the synthesis of GABA analogues. wikipedia.org These analogues are crucial tools for studying neurological processes and for developing drugs that target the GABAergic system, which is implicated in conditions like epilepsy, anxiety, and sleep disorders. wikipedia.org Researchers use this compound to create modified versions of GABA to investigate enzyme inhibition. For example, it is used to synthesize derivatives like 4-amino-2-(substituted methyl)-2-butenoic acids, which have been studied as potential inhibitors of GABA transaminase (GABA-T), an enzyme that breaks down GABA. By developing inhibitors for GABA-T, researchers aim to increase GABA levels in the brain, a strategy used in some anticonvulsant therapies. researchgate.net
| Research Area | Specific Use of this compound | Goal of Research | Reference |
|---|---|---|---|
| GABA Analogue Synthesis | Starting material for creating modified GABA structures | Development of compounds for studying neurological processes | |
| GABA Transaminase (GABA-T) Inhibition | Precursor for synthesizing specific GABA-T inhibitors | Investigating potential therapeutic strategies for conditions like epilepsy |
Prodrug Design and Synthesis
A prodrug is an inactive or less active medication that is metabolized into an active form within the body. The tert-butyl ester moiety of this compound makes it a relevant component in prodrug design. Ester groups are commonly used in prodrug strategies to mask the polar carboxylic acid group of a drug, thereby increasing its lipophilicity and ability to cross cell membranes.
In this context, while this compound itself is not typically the final prodrug, the principles of using a tert-butyl ester are central to the field. In research, tert-butyl esters of active compounds are synthesized to improve their pharmacokinetic properties. nih.gov For example, studies have explored tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer therapy. nih.govolemiss.edu The rationale is that the esterified compound may be more readily absorbed, and once inside the body or target cell, cellular enzymes (esterases) cleave the tert-butyl ester, releasing the active carboxylic acid-containing drug. olemiss.edu The synthesis of these prodrugs often involves protecting the carboxylic acid of a parent drug with a tert-butyl group to facilitate other chemical modifications, mirroring the compound's primary role as a protected intermediate.
Development of Amino Acid Carbamate (B1207046) Prodrugs
The development of prodrugs is a well-established strategy to overcome undesirable properties of pharmacologically active agents, such as poor solubility, chemical instability, and rapid metabolism. fishersci.ca Amino acid carbamate prodrugs, in particular, have been explored to enhance the oral bioavailability of drugs containing hydroxyl or amino functionalities. nih.gov
In the synthesis of these prodrugs, this compound can be utilized as a promoiety. The primary amino group of this compound can be reacted with a suitable activating agent, such as bis-(4-nitrophenyl) carbonate, to form an activated carbamate intermediate. nih.gov This intermediate can then be coupled with a hydroxyl or amino group of a parent drug molecule to form a carbamate linkage.
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the 4-aminobutanoic acid backbone. This protection is crucial during the synthesis of the carbamate linkage, preventing unwanted side reactions. Once the prodrug is administered, the tert-butyl ester can be cleaved by esterases in vivo to reveal the free carboxylic acid, which can then undergo further metabolism or excretion. This strategy allows for a controlled release of the parent drug.
A general synthetic scheme for the formation of an amino acid carbamate prodrug using a tert-butyl protected amino acid is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Tert-butyl protected amino acid | bis-(4-nitrophenyl) carbonate, DMAP, ACN, 50 °C | Activated 4-nitrophenyl carbamate |
| 2 | Activated 4-nitrophenyl carbamate, Parent Drug (with -OH or -NH2) | ACN, DMAP, 50 °C | Tert-butyl protected carbamate prodrug |
| 3 | Tert-butyl protected carbamate prodrug | DCM/TFA, TIPS, 0 °C to r.t. | Carbamate prodrug (deprotected) |
Table 1: Generalized Synthesis of Amino Acid Carbamate Prodrugs nih.gov
Strategies for Modifying Drug Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy. The incorporation of specific chemical moieties, such as the tert-butyl group, is a common strategy in medicinal chemistry to favorably alter a drug's pharmacokinetics. nih.gov
The tert-butyl group present in this compound can influence the pharmacokinetic properties of a molecule in several ways:
Steric Shielding: The bulky nature of the tert-butyl group can act as a steric shield, protecting nearby functional groups from enzymatic degradation. hyphadiscovery.com This can lead to increased metabolic stability and a longer biological half-life of the drug.
Lipophilicity: The tert-butyl group increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, potentially improving oral absorption. However, excessive lipophilicity can also lead to increased binding to plasma proteins and non-specific tissue distribution.
Metabolic Profile: The metabolism of tert-butyl groups is well-characterized and typically proceeds via oxidation by cytochrome P450 enzymes to form hydroxylated and further oxidized metabolites. hyphadiscovery.com Understanding this metabolic pathway is crucial for predicting the drug's clearance and potential for drug-drug interactions.
By incorporating this compound into a drug candidate, medicinal chemists can fine-tune its pharmacokinetic properties to achieve a more desirable therapeutic profile. For instance, attaching it as a side chain or incorporating it into the main scaffold of a molecule can modulate its metabolic stability and absorption characteristics. nih.gov
Exploration in Bioactive Molecule Synthesis
Beyond its use in prodrugs and pharmacokinetic modification, this compound is a valuable building block in the synthesis of complex bioactive molecules, including those used in targeted protein degradation and molecular imaging.
PROTAC Linker Componentry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects the two ligands. explorationpub.com
The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.com this compound can be used as a simple, flexible alkyl linker component in the synthesis of PROTACs.
The synthesis of a PROTAC often involves a convergent approach where the warhead and anchor are synthesized separately and then joined by the linker. nih.gov The tert-butyl ester of this compound serves as a protected carboxylic acid that can be deprotected under acidic conditions to reveal a free carboxyl group. This carboxyl group can then be coupled to an amino group on the warhead or anchor moiety to form a stable amide bond. Alternatively, the amino group of this compound can be used for coupling, leaving the protected carboxyl group for later deprotection and further modification.
| PROTAC Component | Function | Role of this compound |
| Warhead | Binds to the target protein of interest. | Can be attached to one end of the linker derived from this compound. |
| Linker | Connects the warhead and the anchor. | Provides a flexible alkyl chain. The tert-butyl ester allows for controlled, sequential coupling reactions. |
| Anchor | Binds to an E3 ubiquitin ligase. | Can be attached to the other end of the linker derived from this compound. |
Table 2: Role of this compound in PROTACs
Molecular Imaging Probe Design
Molecular imaging is a powerful tool for visualizing and characterizing biological processes at the molecular and cellular level in vivo. nih.gov Molecular imaging probes are agents designed to interact with a specific biological target and generate a signal that can be detected by an imaging modality such as positron emission tomography (PET) or fluorescence imaging. nih.gov
A typical molecular imaging probe consists of a targeting moiety, a reporter (signal-generating component), and often a linker to connect the two. nih.gov this compound has potential applications in the design of molecular imaging probes in two main capacities:
Precursor for GABAergic Probes: this compound is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov As such, it is an ideal starting material for the synthesis of GABA analogs designed to probe the GABAergic system through imaging. The tert-butyl ester protects the carboxylic acid during the chemical modifications required to introduce a reporter group (e.g., a radionuclide or a fluorophore).
Flexible Linker: Similar to its role in PROTACs, this compound can serve as a simple and flexible linker to connect a targeting moiety (e.g., a peptide or a small molecule) to a reporter. The length and flexibility of the butanoate chain can be important for ensuring that both the targeting moiety and the reporter can function optimally without steric hindrance.
The synthetic utility of the protected carboxyl group allows for a modular approach to probe design, where the targeting and reporter components can be synthesized separately and then conjugated using the deprotected linker.
Future Directions and Research Perspectives
Innovations in Synthetic Methods for Sustainability
The chemical industry's shift towards greener and more sustainable practices is driving innovation in the synthesis of foundational molecules like tert-butyl 4-aminobutanoate. Future research will likely focus on minimizing environmental impact, reducing waste, and utilizing renewable resources.
One promising area is the adoption of biocatalysis. Enzymatic synthesis, particularly employing lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.commdpi.comnih.gov Lipases can catalyze the esterification of 4-aminobutanoic acid in non-conventional, greener solvents, or even under solvent-free conditions, thereby reducing the reliance on volatile organic compounds. nih.gov Research in this area will aim to identify or engineer robust enzymes with high activity and stability for the specific synthesis of tert-butyl esters. epa.gov
The development and application of green solvents and reagents is another critical research direction. advancedchemtech.com Exploring alternatives to hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) is a key aspect of sustainable peptide synthesis, a field where tert-butyl protecting groups are prevalent. semanticscholar.orgrsc.org Water-based synthesis strategies, although challenging, represent a significant goal in green chemistry. nih.gov Furthermore, the use of milder and more selective deprotection methods for the tert-butyl group, which avoid harsh acidic conditions, will contribute to more sustainable synthetic routes. researchgate.netacs.org
Additionally, continuous flow chemistry presents an opportunity to enhance the sustainability and efficiency of this compound synthesis. mdpi.com This technology allows for precise control over reaction parameters, leading to higher yields, reduced waste, and safer processes.
| Sustainable Synthesis Approach | Key Advantages | Research Focus |
| Enzymatic Synthesis (Lipases) | High selectivity, mild reaction conditions, reduced waste. mdpi.commdpi.comnih.gov | Enzyme discovery and engineering for enhanced stability and activity. |
| Green Solvents | Reduced environmental impact and toxicity. advancedchemtech.com | Development of water-based and bio-derived solvent systems. nih.gov |
| Continuous Flow Chemistry | Improved efficiency, safety, and scalability. mdpi.com | Optimization of reactor design and process parameters. |
| Alternative Deprotection Methods | Avoidance of harsh and corrosive acids. researchgate.netacs.org | Development of neutral or enzyme-based deprotection strategies. |
Expanding Scope in Materials Science Applications
The bifunctional nature of this compound, possessing both a protected carboxylic acid and a reactive amine, makes it an attractive monomer for the synthesis of advanced materials. Its incorporation into polymers and other materials can impart specific functionalities and properties.
In polymer chemistry, this compound can be used to introduce pendant amino groups into polymer chains. beilstein-journals.org These amino groups can serve as sites for post-polymerization modification, allowing for the attachment of various functional molecules, thereby creating materials with tailored properties for applications such as drug delivery, catalysis, and sensing. The tert-butyl ester group can be selectively removed to reveal a carboxylic acid, further expanding the possibilities for functionalization.
The compound's structure is also well-suited for the development of biodegradable polymers. The ester linkage can be susceptible to hydrolysis, and the resulting 4-aminobutanoic acid (GABA) is a naturally occurring amino acid, suggesting good biocompatibility. Research in this area could lead to the creation of novel biomaterials for tissue engineering and controlled-release applications.
Furthermore, this compound can act as a linker or spacer in the construction of metal-organic frameworks (MOFs) and other porous materials. Its defined length and chemical handles allow for the precise design of framework structures with specific pore sizes and chemical environments, which are crucial for applications in gas storage, separation, and catalysis.
Advanced Biomedical Research Applications and Targeted Delivery Systems
The structural similarity of this compound to the neurotransmitter gamma-aminobutyric acid (GABA) makes it a valuable precursor for the synthesis of GABA analogs and peptidomimetics with potential therapeutic applications. researchgate.net
A significant area of future research lies in its use as a linker in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). nbinno.comnih.govnih.gov The linker plays a critical role in the stability and efficacy of ADCs, and the flexible four-carbon chain of this compound can be advantageous. Research will focus on designing linkers that are stable in circulation but can be selectively cleaved at the target site to release the cytotoxic payload. nih.gov
The development of bio-inspired materials is another exciting frontier. The incorporation of this compound into self-assembling peptides or polymers could lead to the formation of nanoparticles, hydrogels, or other nanostructures for drug encapsulation and delivery. nih.gov These systems can be designed to respond to specific biological stimuli, enabling targeted release of their cargo. The biocompatibility of GABA would be a significant advantage in these applications.
Furthermore, derivatives of this compound are being investigated as inhibitors of enzymes like GABA transaminase (GABA-T), which is involved in the degradation of GABA. ucl.ac.uknih.govpatsnap.com Inhibition of GABA-T can increase GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy. jneurosci.orgnih.gov
| Biomedical Application | Role of this compound | Potential Therapeutic Area |
| Targeted Drug Delivery (ADCs) | As a component of the linker connecting the antibody to the drug. nbinno.comnih.govnih.gov | Oncology |
| Bio-inspired Materials | Building block for self-assembling systems for drug encapsulation. nih.gov | Various diseases requiring targeted therapy. |
| Enzyme Inhibition | Precursor for the synthesis of GABA transaminase inhibitors. ucl.ac.uknih.govpatsnap.com | Epilepsy and other neurological disorders. |
| GABA Prodrugs | As a protected form of GABA to improve bioavailability. wikipedia.org | Neurological and psychiatric disorders. |
Computational Chemistry and Mechanistic Prediction for Novel Reactivity
Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting the behavior of molecules. For this compound, these methods can provide valuable insights into its reactivity, conformational preferences, and interactions with other molecules, thereby guiding future experimental work.
Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of this compound. researchgate.net Such studies can help in understanding the mechanism of its synthesis and deprotection, as well as its reactivity in various chemical transformations. researchgate.net For instance, computational modeling can predict the most favorable sites for reaction and the energy barriers associated with different reaction pathways.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of this compound derivatives with their biological activity. mdpi.comacs.org This can accelerate the discovery of new therapeutic agents by allowing for the virtual screening of large libraries of compounds. Mechanistic studies of enzymes that interact with GABA analogs, such as GABA transaminase, can also be aided by computational methods to design more potent and selective inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-aminobutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 4-aminobutanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing toluene or dichloromethane . Optimization involves temperature control (80–110°C), catalyst concentration (5–10 mol%), and removal of water via Dean-Stark apparatus to shift equilibrium toward product formation. Continuous flow systems can enhance yield (up to 85%) by reducing side reactions and improving heat transfer .
Q. What are the critical storage and handling protocols for this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation . Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use grounded equipment during transfers to mitigate electrostatic discharge risks .
Q. How does this compound participate in nucleophilic substitution reactions, and what catalysts are effective?
- Methodological Answer : The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with benzyl bromide in DMF using K₂CO₃ as a base at 60°C yields N-benzyl derivatives. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency with acetyl chloride .
Advanced Research Questions
Q. How can this compound be utilized in studying GABA transaminase (GABA-T) inhibition for neurodegenerative disease research?
- Methodological Answer : The compound serves as a precursor for synthesizing γ-aminobutyric acid (GABA) analogs. For instance, oxidation with KMnO₄ in acidic conditions generates 4-aminobutanoic acid, a GABA analog. Derivatives like 4-amino-2-(substituted methyl)-2-butenoic acids are synthesized via Horner-Wadsworth-Emmons reactions and tested for GABA-T inhibition using enzyme kinetics assays (e.g., measuring Km and Vmax shifts) .
Q. What strategies address low yields in stereoselective derivatization of this compound?
- Methodological Answer : Low yields often arise from steric hindrance of the tert-butyl group. Strategies include:
- Using bulky catalysts (e.g., BINAP-ligated palladium complexes) for asymmetric hydrogenation .
- Protecting the amino group with Boc (tert-butyloxycarbonyl) to direct regioselectivity in cross-coupling reactions .
- Employing low-temperature NMR (<–40°C) to monitor conformational dynamics and optimize reaction conditions .
Q. How does the tert-butyl group influence the compound’s stability in biological assays, and what analytical methods validate its integrity?
- Methodological Answer : The tert-butyl group enhances steric protection against enzymatic degradation, improving pharmacokinetic profiles. Stability is validated via:
- HPLC-MS : Monitor parent compound degradation in plasma (e.g., half-life >6 hours in rat plasma) .
- NMR Spectroscopy : Track tert-butyl proton signals (δ 1.2–1.4 ppm) to confirm structural integrity post-reaction .
Data Contradictions and Resolution
Key Research Applications Table
| Application | Methodology Example | Reference |
|---|---|---|
| Enzyme Inhibition Studies | Synthesis of acetylcholinesterase inhibitors via reductive amination with aldehydes | |
| Neuroprotective Agent Design | Derivatization to cross blood-brain barrier analogs (e.g., methyl 4-aminobutanoate) | |
| Protein Interaction Probes | Fluorescent tagging via NHS ester coupling to lysine residues |
Safety and Regulatory Considerations
- Toxicity Data : Limited; LD₅₀ (oral, rat) >2000 mg/kg (analogous to tert-butanol derivatives) .
- Waste Disposal : Neutralize with dilute HCl, absorb on vermiculite, and incinerate in approved facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
